N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring and a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3,4-dimethoxybenzamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one with thiourea.
Bromination: The intermediate product is then brominated using N-bromosuccinimide (NBS).
Nucleophilic Substitution: The brominated intermediate undergoes nucleophilic substitution with appropriate amines to form the desired thiazole derivative.
Coupling with Benzamide: Finally, the thiazole derivative is coupled with 3,4-dimethoxybenzamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and analgesic agent.
Biological Studies: It is used in various in vitro and in vivo studies to understand its biological activity and mechanism of action.
Chemical Research: The compound serves as a model molecule for studying the reactivity and properties of thiazole and thiophene derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3,4-dimethoxybenzamide involves the inhibition of key enzymes involved in inflammatory pathways:
COX-2 Inhibition: The compound selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, reducing the production of pro-inflammatory prostaglandins.
5-LOX Inhibition: It also inhibits 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, another group of inflammatory mediators.
These actions contribute to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorothiophen-2-yl)thiazol-2-amine: A structurally similar compound with potential anti-inflammatory properties.
5-chlorothiophen-2-yl)methanamine: Another related compound used in various chemical syntheses.
Uniqueness
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3,4-dimethoxybenzamide is unique due to its combined thiazole and benzamide structure, which imparts distinct chemical and biological properties. Its dual inhibition of COX-2 and 5-LOX enzymes makes it a promising candidate for further drug development .
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-21-11-4-3-9(7-12(11)22-2)15(20)19-16-18-10(8-23-16)13-5-6-14(17)24-13/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCXVYWOKFGZOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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